molecular formula C13H18N2O B1307290 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine CAS No. 876717-03-2

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Cat. No.: B1307290
CAS No.: 876717-03-2
M. Wt: 218.29 g/mol
InChI Key: DNZIVLPHTKLWQR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine is a chemical compound that features a benzofuran ring fused with a piperazine moiety

Preparation Methods

The synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,12,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZIVLPHTKLWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390221
Record name 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876717-03-2
Record name 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(iodomethyl)-2,3-dihydro-1-benzofuran (5.3 g, 20.4 mmol) in acetonitrile (70 ml) was added potassium carbonate (5.6 g, 40.5 mmol, 2 eq) and piperazine (8.8 g, 102.2 mmol, 5 eq). The resulting mixture was heated at reflux for 2 hours. The solids were then filtered off and the filtrate was concentrated under vacuum. The crude material was purified by silica gel chromatography using 0.5-2.5% methanol in dichloromethane to elute. The product-containing fractions were combined and concentrated under vacuum to afford 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine as brown oil (2.4 g, 54%); (ES, m/z): [M+H]+ 219; 1H NMR (300 MHz, CDCl3): δ 7.07-7.17 (m, 2H), 6.78-6.85 (m, 2H), 4.92-5.01 (m, 1H), 3.22 (dd, J=9.0 Hz, 15.6 Hz, 1H), 2.91-2.99 (m, 4H), 2.71-2.82 (m, 1H), 2.53-2.71 (m, 6H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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